Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-
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Overview
Description
Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- is a chemical compound with the molecular formula C12H16NO7P and a molar mass of 317.23 g/mol . This compound is known for its unique structure, which includes a dimethoxyphosphinyl group and a phenylmethoxycarbonylamino group attached to an acetic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- involves its interaction with specific molecular targets. The dimethoxyphosphinyl group can act as a phosphorylating agent, modifying proteins and other biomolecules. The phenylmethoxycarbonylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-, Methyl ester: This compound has a similar structure but includes a methyl ester group instead of the acetic acid moiety.
Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-, Ethyl ester: Another similar compound with an ethyl ester group.
Uniqueness
What sets acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO7P/c1-18-21(17,19-2)10(11(14)15)13-12(16)20-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDKVFNAOMDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451054 |
Source
|
Record name | Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89525-07-5 |
Source
|
Record name | Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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